An In-Depth Technical Guide to 7-O-Methyl Morroniside: Natural Sources and Distribution
An In-Depth Technical Guide to 7-O-Methyl Morroniside: Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methyl morroniside (B1252140) is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for 7-O-Methyl morroniside, catering to the needs of researchers, scientists, and professionals in drug development. The information presented herein is curated from scientific literature to facilitate further research and application of this promising natural compound.
Natural Sources and Distribution
7-O-Methyl morroniside is primarily found within the plant kingdom, with its most significant concentrations located in the fruits of Cornus officinalis Sieb. et Zucc., a plant extensively used in traditional Chinese medicine.[1][2] This species belongs to the Cornaceae family, which is a known reservoir of various iridoid glycosides. While Cornus officinalis is the most cited source, the compound is also found in other species of the Cornus genus, such as Cornus mas (Cornelian cherry). The distribution of 7-O-Methyl morroniside can vary depending on the plant part, geographical location, and harvesting time.
Quantitative Data Summary
The following table summarizes the available quantitative data for 7-O-Methyl morroniside and related iridoid glycosides in their primary natural sources. It is important to note that specific quantitative data for 7-O-Methyl morroniside is limited in publicly available literature, with many studies focusing on the more abundant morroniside and loganin.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Cornus officinalis | Fruit | Morroniside | 0.37% - >1% (dry weight) | [3] |
| Cornus officinalis | Fruit | Loganin | Varies significantly by region | [3] |
| Cornus officinalis | Fruit | 7-O-Methyl morroniside | Present, but specific quantification is not widely reported | [4] |
Experimental Protocols
Extraction and Isolation of 7-O-Methyl Morroniside from Cornus officinalis Fruit
The following is a generalized protocol for the extraction and isolation of 7-O-Methyl morroniside, synthesized from various reported methods for iridoid glycosides from Cornus species.[5][6]
1. Sample Preparation:
-
Air-dry the fruits of Cornus officinalis and grind them into a coarse powder.
2. Extraction:
-
Method A: Hot Water Extraction
-
Reflux the powdered plant material with distilled water.
-
Filter the extract and concentrate it under reduced pressure.
-
Precipitate the concentrated extract by adding a four-fold volume of ethanol (B145695).
-
Centrifuge to remove polysaccharides and other precipitates.
-
Collect the supernatant and evaporate the solvent.[5]
-
-
Method B: Ethanol Reflux Extraction
-
Reflux the powdered plant material with 75% ethanol.[5]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
3. Purification:
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101 or AB-8).[5]
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).[5]
-
Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the enriched fractions from the macroporous resin to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol or a similar solvent system.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity 7-O-Methyl morroniside, use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water.
-
Quantification of 7-O-Methyl Morroniside by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of 7-O-Methyl morroniside in complex matrices. The following is a representative protocol.
1. Sample Preparation for Quantification:
-
Accurately weigh the powdered plant material.
-
Extract with a known volume of solvent (e.g., 50% methanol) using ultrasonication for approximately 45 minutes.[7]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.[7]
2. UPLC-MS/MS Instrumental Conditions (Representative):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Injection Volume: 1 µL.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for morroniside.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for Morroniside as a reference): Precursor ion [M+HCOOH-H]⁻ at m/z 451 and product ion at m/z 243.[2] Specific transitions for 7-O-Methyl morroniside would need to be optimized but would be based on its molecular weight of 420.4 g/mol .
3. Method Validation:
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to standard guidelines.[7][9][10]
Visualizations
Experimental Workflow for Extraction and Isolation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian | MDPI [mdpi.com]
- 8. A UPLC-MS/MS method for comparative pharmacokinetics study of morusin and morin in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
